2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone
Overview
Description
The compound is a derivative of quinazolinone . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been found to be crucial for their biological activity. Substitution at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives have been synthesized with antimicrobial activity against a spectrum of Gram-positive, Gram-negative bacteria, and fungi. For example, new compounds like furothiazolo pyrimido quinazolines demonstrated excellent growth inhibition of bacteria and fungi, suggesting their potential as novel antimicrobial agents (Abu‐Hashem, 2018).
Synthesis Methods
Research has also focused on the synthesis of 4(3H)-quinazolinones, highlighting various methods for their preparation. One approach involves one-pot synthesis from anthranilamides and aldehydes, emphasizing the method's efficiency and the mild reaction conditions employed (Cheng et al., 2013). Another study presented the synthesis and bioactivity evaluation of novel arylimines containing a quinazolinone moiety, revealing strong antifungal and antibacterial activities, which outperformed commercial antibacterial agents (Wang et al., 2013).
Analgesic and Anti-inflammatory Properties
Quinazolinones have shown promising analgesic and anti-inflammatory properties. For instance, compounds synthesized from 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one exhibited significant analgesic activity, suggesting their potential for pain management (Osarodion, 2023).
Recent Advances and Synthesis Techniques
Recent studies have focused on advancing the synthesis techniques for 4(3H)-quinazolinone derivatives. Efficient methods for constructing these compounds, highlighting their broad applications in medicinal chemistry, have been developed. This includes copper-catalyzed synthesis processes that are both versatile and efficient (Huang et al., 2009).
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(oxolan-2-ylmethyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c22-15-9-7-14(8-10-15)19(25)13-28-21-23-18-6-2-1-5-17(18)20(26)24(21)12-16-4-3-11-27-16/h1-2,5-10,16H,3-4,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKALCSOLNUNPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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